molecular formula C8H9NO3S B177050 4-Formyl-N-methylbenzenesulfonamide CAS No. 13092-93-8

4-Formyl-N-methylbenzenesulfonamide

Cat. No. B177050
CAS RN: 13092-93-8
M. Wt: 199.23 g/mol
InChI Key: OPTKITMTUSAJRP-UHFFFAOYSA-N
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Description

4-Formyl-N-methylbenzenesulfonamide is a fine chemical that is used as a versatile building block in the synthesis of complex compounds, research chemicals, and reagents . It has a molecular weight of 199.23 .


Synthesis Analysis

4-Formyl-N-methylbenzenesulfonamide is highly useful as a reagent or specialty chemical in laboratory experiments involving many different reactions . It has been shown to be an excellent intermediate for the synthesis of high-quality products .


Molecular Structure Analysis

The molecular structure of 4-Formyl-N-methylbenzenesulfonamide is represented by the formula C8H9NO3S . The InChI code for the compound is 1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Formyl-N-methylbenzenesulfonamide are not detailed in the search results, it is noted that the compound is used as a versatile building block in the synthesis of complex compounds, research chemicals, and reagents .


Physical And Chemical Properties Analysis

4-Formyl-N-methylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 199.23 .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Methylbenzenesulfonamide, closely related to 4-Formyl-N-methylbenzenesulfonamide, has been used in the synthesis of antagonists targeting HIV-1 infection. These compounds exhibit potential as drug development candidates (Cheng De-ju, 2015).

  • Crystallographic Characterization : The structural characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides insights into the molecular structure and bonding patterns, which are crucial for the development of one-pot synthesis methods for similar compounds (Brock A. Stenfors & F. Ngassa, 2020).

  • Computational Study of Sulfonamide Molecules : A computational study on a derivative of 4-methylbenzenesulfonamide highlighted its structural and electronic properties, essential for understanding interactions at the molecular level (P. Murthy et al., 2018).

  • Crystallographic Studies for Drug Development : Detailed crystallographic analysis of various 4-methylbenzenesulfonamide derivatives aids in understanding the molecular structure, crucial for drug development processes (J. Mague et al., 2014).

Antimicrobial and Anti-inflammatory Applications

  • Antibacterial and Lipoxygenase Inhibition : Sulfonamides bearing a 1,4-benzodioxin ring, synthesized from 4-methylbenzenesulfonyl chloride, demonstrated notable antibacterial potential and lipoxygenase inhibition. These properties make them promising therapeutic agents for inflammatory diseases (M. Abbasi et al., 2017).

  • Synthesis of Anti-inflammatory Agents : Derivatives of 4-aminobenzenesulfonamide were synthesized and evaluated as potential anti-inflammatory agents, indicating the therapeutic potential of these compounds in reducing inflammation (M. F. Mahdi, 2008; 2017).

Other Applications

  • Mixed-ligand Copper(II)-Sulfonamide Complexes : Research on mixed-ligand copper(II)-sulfonamide complexes revealed their potential in DNA binding, cleavage, genotoxicity, and anticancer activity, highlighting the diverse applications of sulfonamide derivatives in medical research (M. González-Álvarez et al., 2013).

  • Carbonic Anhydrase Inhibitor Study : The binding of 4-methylbenzenesulfonamide to carbonic anhydrase B, a high-affinity inhibitor, was studied, providing valuable insights into enzyme-inhibitor interactions (J. Jarvet et al., 1989).

properties

IUPAC Name

4-formyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKITMTUSAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559002
Record name 4-Formyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-N-methylbenzenesulfonamide

CAS RN

13092-93-8
Record name 4-Formyl-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13092-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-N-methylbenzenesulfonamide
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Synthesis routes and methods I

Procedure details

3-Formyl-N,N-dimethyl-benzenesulfonamide, N-ethyl-3-formyl-benzenesulfonamide, 3-formyl-N-propyl-benzenesulfonamide and 3-formyl-N-isopropyl-benzenesulfonamide were oils and were used without further purification in the next step of reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-ethyl-3-formyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-formyl-N-propyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-formyl-N-isopropyl-benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxymethyl-N-methyl-benzenesulfonamide (1.61 g, 8.0 mmol) in DCM (50 mL) is added to a mixture of MnO2 (16.1 g, 167 mmol) in DCM (65 mL). The mixture is stirred at rt for 15 min, filtered over celite and the solvent of the filtrate is evaporated to give 4-formyl-N-methyl-benzenesulfonamide (651 mg) as a white solid; LC-MS: tR=0.68 min; 1H NMR (D6-DMSO): δ 10.08 (s, 1H), 8.12-8.07 (m, 2H), 7.98-7.94 (m, 2H), 7.68 (s br, 1H), 2.42 (s, 3H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
16.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Seitz, M Auth, T Prinz, M Hau, P Tzortzoglou… - 2023 - chemrxiv.org
… For the synthesis of 41, nucleophilic substitution of methyl 2-bromoacetate with 4-formyl-N-methylbenzenesulfonamide (38) was performed. Compound 42 was obtained by coupling of …
Number of citations: 2 chemrxiv.org
SS Zimmerman, A Khatri… - Journal of Medicinal …, 2014 - ACS Publications
… Compound 93 was prepared via procedure I from 4-formyl-N-methylbenzenesulfonamide (0.20 g, 1.0 mmol), 19 (0.22 g, 1.0 mmol), and tryptamine (0.16 g, 1.0 mmol) to yield an orange-…
Number of citations: 54 pubs.acs.org
Z Sun, L Xiao, Y Chen, J Wang, F Zeng… - ACS Medicinal …, 2023 - ACS Publications
… The substrate 4-formyl-N-methylbenzenesulfonamide had a somewhat lower conversion rate than its benzamide counterpart (3h vs 3i). Substitution groups on the phenyl ring of the aryl …
Number of citations: 4 pubs.acs.org
J Seitz - 2021 - d-nb.info
Obwohl jede Zelle unseres Körpers dasselbe Genom trägt, unterscheiden sich verschiedene Zelltypen in Funktion und Aussehen voneinander. Die Epigenetik ermöglicht diese …
Number of citations: 0 d-nb.info

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